molecular formula C20H21N3O B5742697 N-(1-cyclohexyl-1H-benzimidazol-5-yl)benzamide

N-(1-cyclohexyl-1H-benzimidazol-5-yl)benzamide

Cat. No.: B5742697
M. Wt: 319.4 g/mol
InChI Key: YKROAGBWBGWCDU-UHFFFAOYSA-N
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Description

N-(1-cyclohexyl-1H-benzimidazol-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclohexyl-1H-benzimidazol-5-yl)benzamide typically involves the condensation of 1,2-phenylenediamine with cyclohexanone to form the benzimidazole core. This is followed by the acylation of the benzimidazole with benzoyl chloride to introduce the benzamide group. The reaction conditions often include the use of a suitable solvent such as ethanol or acetic acid, and a catalyst like hydrochloric acid or sulfuric acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclohexyl-1H-benzimidazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

N-(1-cyclohexyl-1H-benzimidazol-5-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyclohexyl-1H-benzimidazol-5-yl)benzamide involves its interaction with specific molecular targets. For instance, benzimidazole derivatives are known to inhibit enzymes like glucokinase, which plays a role in glucose metabolism. The compound may also interact with other proteins and pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    N-(1-cyclohexyl-1H-benzimidazol-2-yl)benzamide: A similar compound with a different substitution pattern.

    N-(1-cyclohexyl-1H-benzimidazol-5-yl)acetamide: A compound with an acetamide group instead of a benzamide group.

Uniqueness

N-(1-cyclohexyl-1H-benzimidazol-5-yl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other benzimidazole derivatives. Its cyclohexyl group and benzamide moiety contribute to its unique interactions with molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(1-cyclohexylbenzimidazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c24-20(15-7-3-1-4-8-15)22-16-11-12-19-18(13-16)21-14-23(19)17-9-5-2-6-10-17/h1,3-4,7-8,11-14,17H,2,5-6,9-10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKROAGBWBGWCDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=NC3=C2C=CC(=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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